Lysine-specific demethylase 1 (LSD1), also known as lysine demethylase 1A, is a critical enzyme involved in the regulation of gene expression through the demethylation of lysine residues on histones and non-histone proteins. LSD1-IN-13 (hydrochloride) is a small molecule inhibitor designed to target LSD1, which has been implicated in various cancers due to its role in chromatin remodeling and transcriptional regulation. This compound serves as a valuable tool in both therapeutic applications and research into the biological functions of LSD1.
LSD1-IN-13 (hydrochloride) is synthesized from various chemical precursors through established synthetic routes that involve multiple steps of organic reactions. The compound's efficacy as an inhibitor has been evaluated in several studies focusing on its biochemical properties and potential therapeutic applications.
LSD1-IN-13 is classified as a small molecule inhibitor specifically targeting the enzymatic activity of LSD1. It falls under the category of epigenetic modulators, which are compounds that alter gene expression by modifying chromatin structure without changing the underlying DNA sequence.
The synthesis of LSD1-IN-13 involves several key steps, typically starting from commercially available amino acids or other organic compounds. The general synthetic route includes:
The synthesis process often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of LSD1-IN-13.
The molecular structure of LSD1-IN-13 consists of a core scaffold that interacts specifically with the active site of LSD1. It features functional groups that facilitate binding to the enzyme's catalytic domain, inhibiting its demethylase activity.
Key structural data include:
LSD1-IN-13 primarily acts as an irreversible inhibitor of LSD1, forming a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. This interaction prevents LSD1 from catalyzing the demethylation of its substrates.
The inhibition mechanism involves:
LSD1-IN-13 exerts its effects by binding to the active site of LSD1, disrupting its ability to demethylate histone lysines such as H3K4 and H3K9. The inhibition alters chromatin structure and gene expression profiles associated with various cellular processes, particularly in cancer cells.
Studies have shown that inhibition leads to:
LSD1-IN-13 is typically characterized by:
Relevant chemical properties include:
LSD1-IN-13 has several scientific uses, particularly in cancer research:
CAS No.:
CAS No.:
CAS No.: 2514-52-5